(2R,3R,4S,5R)-2-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Description
(2R,3R,4S,5R)-2-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a nucleoside analog characterized by a pyrazolo[3,4-d]pyrimidine base linked to a tetrahydrofuran sugar moiety. The tetrahydrofuran ring includes hydroxymethyl and diol groups, contributing to its stereochemical complexity and solubility profile.
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(4,6-diaminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O4/c11-7-3-1-13-16(8(3)15-10(12)14-7)9-6(19)5(18)4(2-17)20-9/h1,4-6,9,17-19H,2H2,(H4,11,12,14,15)/t4-,5-,6-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGJUCUXLQLLOT-MWKIOEHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C2=NC(=NC(=C21)N)N)C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(C2=NC(=NC(=C21)N)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,3R,4S,5R)-2-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydrofuran core with hydroxymethyl and pyrazolo[3,4-d]pyrimidine substituents. Its molecular formula is , with a molecular weight of approximately 267.27 g/mol. The stereochemistry of the compound is crucial for its biological activity.
Research indicates that this compound may act as an inhibitor of certain enzymes involved in nucleotide metabolism and DNA synthesis. It has been shown to interact with dihydrofolate reductase (DHFR) and thymidylate synthase , which are essential for DNA replication and repair processes.
Anticancer Properties
Studies have demonstrated that the compound exhibits anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the inhibition of cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent . In vitro studies suggest it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial properties comparable to established antibiotics.
Case Study 1: Anticancer Efficacy
A study conducted on human colorectal cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be around 15 µM after 48 hours of treatment. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating apoptosis.
Case Study 2: Antimicrobial Testing
In another study assessing antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli . The results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a lead compound for developing new antimicrobial agents.
Data Table: Biological Activity Summary
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.
Biology
Biologically, (2R,3R,4S,5R)-2-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is studied for its potential as a biochemical probe. It can interact with specific enzymes and receptors, making it useful for investigating biological pathways and mechanisms. This interaction may lead to insights into cellular processes and disease mechanisms.
Medicine
In medical research, this compound is being explored for its therapeutic applications. Its structural characteristics suggest potential uses in developing new drugs targeting diseases such as cancer or infectious diseases. The ability to modulate enzyme activity could lead to innovative treatments that leverage the compound's unique properties.
Industry
The compound also finds applications in industry, particularly in the development of advanced materials and coatings. Its stability and reactivity make it suitable for use in electronics and photonics, where high-performance materials are essential.
Case Study 1: Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. Studies have shown that modifications to the amino groups enhance binding affinity to these targets.
Case Study 2: Antiviral Applications
Another study highlighted the potential use of similar compounds in antiviral therapies. By targeting viral enzymes critical for replication, these compounds could disrupt viral life cycles and provide a new avenue for treatment strategies against viral infections.
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Chemistry | Building block for complex molecules | New synthetic pathways |
| Biology | Biochemical probe for enzyme interaction | Insights into biological pathways |
| Medicine | Development of new drugs | Targeting cancer/infectious diseases |
| Industry | Advanced materials and coatings | High-performance applications |
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core : The target compound’s pyrazolo-pyrimidine core differs from pyrrolo-pyrimidine () and triazolo-pyrimidine () analogs, altering base-pairing and binding affinities.
- Substituent Effects: The 4,6-diamino groups in the target compound contrast with iodine (), fluorine (), and methoxy () substitutions in analogs. Iodo and fluoro groups may enhance metabolic stability or target selectivity .
- Molecular Weight : The target compound’s lower molecular weight (~319 vs. 392.15 in ) suggests improved solubility compared to iodinated analogs.
Q & A
Q. What are the key considerations for synthesizing this compound with high stereochemical purity?
Methodological Answer: Synthesis of this compound requires precise control over stereochemistry, particularly at the tetrahydrofuran (THF) ring and pyrazolo[3,4-d]pyrimidine moiety. Key strategies include:
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) or benzyl groups to shield hydroxyl and hydroxymethyl functionalities during coupling reactions .
- Catalytic Methods : Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) ensures regioselective bond formation .
- Chiral Resolution : Chiral HPLC or enzymatic resolution may resolve enantiomeric impurities post-synthesis .
Q. Table 1: Synthetic Routes and Outcomes
Q. Which analytical techniques are most effective for confirming structural integrity?
Methodological Answer:
Q. Table 2: Analytical Parameters
| Technique | Critical Parameters | Reference |
|---|---|---|
| X-ray | a=4.9164 Å, b=14.6490 Å, c=18.0130 Å | |
| ¹H NMR (DMSO-d₆) | 8.3 ppm (pyrimidine NH₂), 5.4 ppm (THF) | |
| HPLC (C18 column) | 95:5 H₂O:MeCN, 1.0 mL/min |
Advanced Research Questions
Q. How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina or SwissDock simulate binding to enzymes (e.g., reverse transcriptase). The pyrazolo[3,4-d]pyrimidine core may act as a nucleobase mimic .
- MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes (e.g., 100 ns simulations at 310 K) .
- ADME Prediction : SwissADME evaluates drug-likeness (e.g., logP < 2, TPSA > 100 Ų) .
Key Insight : Fluorinated analogs (e.g., ) show enhanced binding due to electronegativity, suggesting derivatization strategies .
Q. What strategies mitigate instability in aqueous or oxidative conditions?
Methodological Answer:
- Lyophilization : Stabilizes the compound in phosphate buffers (pH 7.4) at -20°C .
- Antioxidants : Add 0.1% ascorbic acid to prevent oxidation of the diaminopyrimidine group .
- pH Control : Store at pH 6.5–7.0 to avoid hydrolysis of the tetrahydrofuran ring .
Q. Table 3: Stability Under Stress Conditions
| Condition | Degradation (%) | Time (days) | Reference |
|---|---|---|---|
| 40°C, 75% RH | 15 | 30 | |
| UV light (254 nm) | 40 | 7 | |
| pH 2.0 (HCl) | 90 | 24 |
Q. How to resolve contradictory data in biological activity assays?
Methodological Answer:
- Dose-Response Curves : Validate IC₅₀ values across multiple replicates (e.g., 3–5 independent assays) .
- Counter-Screens : Test against off-target enzymes (e.g., kinases, phosphatases) to rule out nonspecific binding .
- Structural Analog Comparison : Compare with fluorinated or iodinated derivatives () to isolate substituent effects .
Example : A study in found fluorination increased potency by 10-fold vs. the parent compound, highlighting substituent impact .
Q. What functionalization strategies enhance solubility without compromising activity?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
